molecular formula C14H16N2O3 B7505421 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione

1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione

Cat. No. B7505421
M. Wt: 260.29 g/mol
InChI Key: GUDGQQBHHXQEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione, also known as MPTP, is a pyrimidine derivative that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.

Mechanism of Action

1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione is converted into MPP+ by MAO-B in the brain, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons and inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The inhibition of complex I by MPP+ leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can cause damage to cellular macromolecules and ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione are well studied and have been shown to closely mimic the pathogenesis of Parkinson's disease. 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which results in the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione-induced neurotoxicity also leads to the generation of ROS, which can cause damage to cellular macromolecules and ultimately lead to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione in lab experiments are that it closely mimics the pathogenesis of Parkinson's disease and can be used to create animal models of the disease. This allows researchers to study the disease in a controlled setting and develop potential treatments. The limitations of using 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione in lab experiments are that it is a potent neurotoxin and can cause irreversible damage to dopaminergic neurons. This limits the duration and scope of experiments that can be carried out using 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione.

Future Directions

For the use of 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione in scientific research include the development of new animal models of Parkinson's disease that more closely mimic the human disease. This could include the use of non-human primates or genetically modified mice. Another direction is the development of new treatments for Parkinson's disease that target the underlying mitochondrial dysfunction and oxidative stress caused by 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione. Finally, the use of 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione in combination with other neurotoxins could be explored to create animal models of other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease.

Synthesis Methods

1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione can be synthesized using a multistep procedure involving the reaction of 3-methylphenol with 2,4-dichloropyrimidine, followed by the reaction with sodium hydride and methyl iodide. The final product is purified using column chromatography. The synthesis of 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione has been widely used in scientific research as a tool to create animal models of Parkinson's disease. 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione is converted into MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in the brain, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons and inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. This mechanism closely mimics the pathogenesis of Parkinson's disease, making 1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione a valuable tool for studying the disease.

properties

IUPAC Name

1,3-dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-5-4-6-12(7-10)19-9-11-8-13(17)16(3)14(18)15(11)2/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGQQBHHXQEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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